Lipophilicity Shift: Impact of Alkyl Chain Length on LogP
1-Cyclopropylbutan-1-one exhibits a significantly higher predicted logP (1.27) compared to its methyl analog, cyclopropyl methyl ketone (logP 0.49) . This ~0.78 log unit difference corresponds to an ~6-fold increase in octanol/water partition coefficient. This directly impacts retention time in reverse-phase HPLC and influences bioavailability in medicinal chemistry applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.27 (ACD/LogP) |
| Comparator Or Baseline | Cyclopropyl methyl ketone (CAS 765-43-5): 0.49 (LogP) |
| Quantified Difference | ΔlogP = 0.78 (approximately 6-fold increase in partition coefficient) |
| Conditions | Predicted values from ACD/Labs Percepta (target) and SIELC database (comparator) |
Why This Matters
This difference is critical for method development (HPLC retention) and predicting in vivo absorption/distribution, preventing costly misassignment of physicochemical properties.
